molecular formula C21H27NO5 B4671357 dimethyl 4-(2-butoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 4-(2-butoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B4671357
M. Wt: 373.4 g/mol
InChI Key: SHMHORUIXJUSPP-UHFFFAOYSA-N
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Description

Dimethyl 4-(2-butoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound with the molecular formula C21H27NO5 and a molecular weight of 373.4428 g/mol . This compound belongs to the class of dihydropyridines, which are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers.

Preparation Methods

The synthesis of dimethyl 4-(2-butoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under reflux conditions. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid to facilitate the reaction .

Industrial production methods may involve optimizing these reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Dimethyl 4-(2-butoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction results in piperidine derivatives .

Scientific Research Applications

Dimethyl 4-(2-butoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 4-(2-butoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, which can lead to vasodilation and a decrease in blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers, which target the L-type calcium channels in vascular smooth muscle cells .

Comparison with Similar Compounds

Dimethyl 4-(2-butoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate can be compared to other dihydropyridine derivatives, such as:

    Nifedipine: A well-known calcium channel blocker used to treat hypertension and angina.

    Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.

    Felodipine: Known for its high vascular selectivity and use in treating hypertension.

The uniqueness of this compound lies in its specific substituents, which can influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

dimethyl 4-(2-butoxyphenyl)-1-ethyl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO5/c1-5-7-12-27-18-11-9-8-10-15(18)19-16(20(23)25-3)13-22(6-2)14-17(19)21(24)26-4/h8-11,13-14,19H,5-7,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMHORUIXJUSPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C2C(=CN(C=C2C(=O)OC)CC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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